Isobutyl non-2-ynoate
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Overview
Description
Isobutyl non-2-ynoate is an organic compound with the molecular formula C13H22O2. It is an ester derived from the reaction between isobutyl alcohol and non-2-ynoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl non-2-ynoate can be synthesized through an esterification reaction. The common method involves reacting isobutyl alcohol with non-2-ynoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Isobutyl non-2-ynoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Non-2-ynoic acid or other oxidized derivatives.
Reduction: Isobutyl alcohol or other reduced forms.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Isobutyl non-2-ynoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of isobutyl non-2-ynoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release isobutyl alcohol and non-2-ynoic acid, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Isobutyl non-2-ynoate can be compared with other esters and similar compounds:
Isobutyl acetate: Another ester with similar applications in fragrances and flavors but with different chemical properties.
Non-2-ynoic acid esters: Other esters derived from non-2-ynoic acid with varying alcohol components.
Isobutyl esters: A broader category of esters with isobutyl alcohol as a common component
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
84282-44-0 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-methylpropyl non-2-ynoate |
InChI |
InChI=1S/C13H22O2/c1-4-5-6-7-8-9-10-13(14)15-11-12(2)3/h12H,4-8,11H2,1-3H3 |
InChI Key |
TULZIKLJXPEPLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=O)OCC(C)C |
Origin of Product |
United States |
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